molecular formula C9H12INO2 B12104250 2-Amino-1-(4-iodophenyl)propane-1,3-diol

2-Amino-1-(4-iodophenyl)propane-1,3-diol

Cat. No.: B12104250
M. Wt: 293.10 g/mol
InChI Key: JQVWJWWQLIWYIJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-iodophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H12INO2 This compound is characterized by the presence of an amino group, a hydroxyl group, and an iodophenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-iodophenyl)propane-1,3-diol typically involves the iodination of a precursor compound, such as 2-Amino-1-(4-nitrophenyl)propane-1,3-diol. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually performed in an organic solvent, such as acetonitrile, at a specific temperature to ensure the selective introduction of the iodine atom at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-iodophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of azide or thiol groups in place of iodine.

Scientific Research Applications

2-Amino-1-(4-iodophenyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-iodophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The presence of the iodine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-nitrophenyl)propane-1,3-diol: A precursor compound with a nitro group instead of an iodine atom.

    2-Amino-1-(4-bromophenyl)propane-1,3-diol: A similar compound with a bromine atom instead of iodine.

    2-Amino-1-(4-chlorophenyl)propane-1,3-diol: A related compound with a chlorine atom in place of iodine.

Uniqueness

2-Amino-1-(4-iodophenyl)propane-1,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and enhances its reactivity in substitution reactions. Additionally, the iodine atom’s larger size compared to other halogens can influence the compound’s interaction with biological targets, potentially leading to unique biological activities.

Properties

Molecular Formula

C9H12INO2

Molecular Weight

293.10 g/mol

IUPAC Name

2-amino-1-(4-iodophenyl)propane-1,3-diol

InChI

InChI=1S/C9H12INO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2

InChI Key

JQVWJWWQLIWYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)I

Origin of Product

United States

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